L-谷氨酸5-苄酯

描述

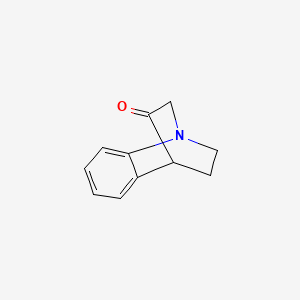

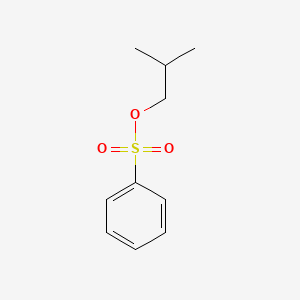

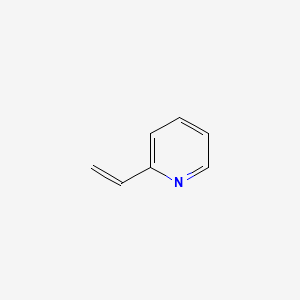

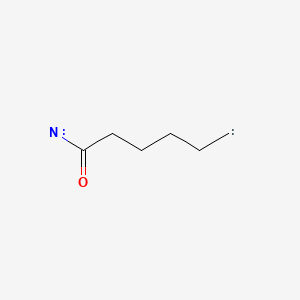

L-Glutamic acid 5-benzyl ester, also known as 2-AMINO-5-(BENZYLOXY)-5-OXOPENTANOIC ACID, is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.25 g/mol .

Synthesis Analysis

The synthesis of L-Glutamic acid 5-benzyl ester involves the use of commercially available L-Glutamic acid γ-benzyl ester . This compound is less likely to undergo enzymatic hydrolysis in living cells .Molecular Structure Analysis

The IUPAC name for L-Glutamic acid 5-benzyl ester is 2-amino-5-oxo-5-phenylmethoxypentanoic acid . The InChI is 1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16) . The Canonical SMILES is C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N .Chemical Reactions Analysis

L-Glutamic acid 5-benzyl ester can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .Physical and Chemical Properties Analysis

The melting point of L-Glutamic acid 5-benzyl ester is 181-182 °C .科学研究应用

缓蚀

谷氨酸及其衍生物作为金属缓蚀剂的潜力已得到研究。研究表明,谷氨酸在特定条件下可以作为有效的缓蚀剂,这取决于实验参数,例如特定离子的存在。计算模型的发展有助于设计新的谷氨酸衍生物并了解其抑制机制 (Hamadi 等人,2018).

食品调味增强

鲜味,与谷氨酸盐相关的基本味觉特征,突出了谷氨酸衍生物在增强食品风味中的作用。这种独特的味觉不同于甜味、咸味、酸味和苦味的味觉,归因于谷氨酸盐及其在食品中与核苷酸的协同作用,特别是海鲜 (Komata,1990).

生物医学应用

谷氨酸衍生物,特别是聚(谷氨酸)及其形式,在各种生物医学应用中显示出前景。这些包括药物递送载体、组织工程材料和生物粘合剂。它们的水溶性、生物降解性和对人体无毒性使其成为开发生物相容性医疗材料的合适候选物 (Shih 等人,2004).

药物递送系统

聚-γ-谷氨酸,一种源自微生物发酵的生物聚合物,因其在药物递送应用中的潜力而受到探索。它的生物相容性和生物降解性表明它可能是药物递送中合成塑料的可持续替代品,正在进行研究以优化其在靶向药物递送的纳米颗粒制剂中的生产和应用 (Balogun-Agbaje 等人,2021).

对健康和营养的贡献

对谷氨酸及其衍生物的研究表明了其在营养和健康中的至关重要作用。作为调味剂,谷氨酸可以改善食物摄入量和整体适口性。研究已经揭穿了关于其不良影响的神话,肯定了其安全性并为膳食满意度做出了贡献,而没有一致的证据将其与哮喘或头痛等常见健康问题联系起来 (Jinap & Hajeb,2010).

作用机制

Target of Action

L-Glutamic acid 5-benzyl ester, also known as BnE, is primarily targeted at proteins . It is used in the genetic code expansion (GCE) process, which allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein .

Mode of Action

BnE interacts with its protein targets through site-specific modifications . These modifications include N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide . The benzyl ester in BnE is less likely to experience enzymatic hydrolysis in living cells .

Biochemical Pathways

The incorporation of BnE into proteins can affect various biochemical pathways. For instance, it can generate a novel epigenetic mark, Gln methylation, on histones via the derived acyl hydrazide handle . This modification can potentially influence gene expression and other cellular processes.

Pharmacokinetics

The benzyl ester in bne is noted to be less likely to undergo enzymatic hydrolysis in living cells , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of BnE’s action is the modification of proteins at specific Glu or Gln residues . This can lead to various outcomes depending on the specific protein and site of modification. For example, it can cage Glu in the active site of a toxic protein , potentially altering the protein’s activity.

Action Environment

The action of BnE can be influenced by environmental factors. For instance, it is stable in neutral solutions but can decompose into glutamic acid or form a lactone in acidic, basic, or hot water . Therefore, the pH and temperature of the environment can affect BnE’s stability and efficacy.

安全和危害

When handling L-Glutamic acid 5-benzyl ester, avoid dust formation and breathing dust . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . In case of contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . The substance is not classified as hazardous .

未来方向

L-Glutamic acid 5-benzyl ester has been genetically encoded into proteins for site-specific protein modifications . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion (GCE) . This could significantly advance the use of proteins in biological research and therapeutics development .

属性

IUPAC Name |

2-amino-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGHCRNCRWQABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-28-9 | |

| Details | Compound: Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |

| Record name | Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | gamma-Benzyl L-glutamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1676-73-9, 25014-27-1 | |

| Record name | L-Glutamic acid, 5-(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl L-glutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。